
Hapalindole U
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hapalindole U is a natural product that has been isolated from cyanobacteria. It belongs to the indole alkaloid family and has been found to possess several interesting biological activities. The compound has been the subject of extensive research in recent years, with scientists investigating its synthesis, mechanism of action, physiological and biochemical effects, and potential applications in various fields.
Wissenschaftliche Forschungsanwendungen
Biosynthesis and Enzymatic Processes :
- Zhu and Liu (2017) discovered a calcium-dependent enzymatic complex involving AmbU1-AmbU4 for the selective formation of Hapalindole U, which refuted the intermediacy of a previously identified compound and established isomerocyclases as a new family of calcium-dependent enzymes (Zhu & Liu, 2017).
- Li et al. (2015) characterized enzymes involved in the biosynthetic pathway of hapalindoles, highlighting the role of FamD2 and FamC1 in forming the core ring system through a Cope rearrangement and subsequent cyclization/electrophilic aromatic substitution reaction (Li et al., 2015).
Synthetic Approaches :
- Rafferty and Williams (2012) achieved the total synthesis of Hapalindole U, presenting a novel approach for accessing its complex ring system (Rafferty & Williams, 2012).
- Newmister et al. (2018) reported the structure of a Stig cyclase involved in Hapalindole U biosynthesis, providing insights into the enzyme's role in catalyzing structural rearrangements and cyclizations (Newmister et al., 2018).
Biological Activity and Applications :
- Cagide et al. (2014) explored hapalindoles as potential sodium channel modulators, suggesting their role as neurotoxins and their potential implications in water quality assessment (Cagide et al., 2014).
- Acuña et al. (2018) investigated Hapalindole H (a related compound) for its apoptotic effects and NF-ĸB inhibition in prostate cancer cells, indicating the potential therapeutic applications of hapalindoles in cancer treatment (Acuña et al., 2018).
Comparative and Analytical Studies :
- Khatri et al. (2020) established an in vitro transcription/translation assay for assessing the assembly of cyanobacterial-derived hapalindole-type natural products, contributing to the understanding of their biosynthesis (Khatri et al., 2020).
- Becher et al. (2007) identified hapalindoles as insecticidal alkaloids, providing insights into their potential use in biocontrol of dipterans (Becher et al., 2007).
Eigenschaften
CAS-Nummer |
106928-30-7 |
|---|---|
Produktname |
Hapalindole U |
Molekularformel |
C21H24N2 |
Molekulargewicht |
304.4 g/mol |
IUPAC-Name |
(2S,3R,4R,7S)-4-ethenyl-3-isocyano-4,8,8-trimethyl-14-azatetracyclo[7.6.1.02,7.013,16]hexadeca-1(15),9(16),10,12-tetraene |
InChI |
InChI=1S/C21H24N2/c1-6-21(4)11-10-15-18(19(21)22-5)13-12-23-16-9-7-8-14(17(13)16)20(15,2)3/h6-9,12,15,18-19,23H,1,10-11H2,2-4H3/t15-,18+,19+,21-/m0/s1 |
InChI-Schlüssel |
SLUFHMQYBPOTFZ-ZRRCRCOKSA-N |
Isomerische SMILES |
C[C@@]1(CC[C@H]2[C@H]([C@H]1[N+]#[C-])C3=CNC4=CC=CC(=C43)C2(C)C)C=C |
SMILES |
CC1(C2CCC(C(C2C3=CNC4=CC=CC1=C43)[N+]#[C-])(C)C=C)C |
Kanonische SMILES |
CC1(C2CCC(C(C2C3=CNC4=CC=CC1=C43)[N+]#[C-])(C)C=C)C |
Synonyme |
hapalindole U |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



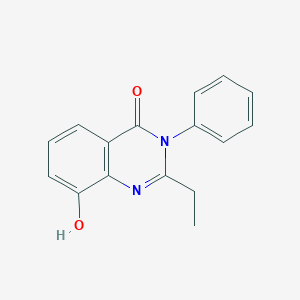

![(10R,13S,16S,19S,22R)-N-[(2S)-1-[[(2R)-1-Amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-13-(2-amino-2-oxoethyl)-19-benzyl-22-[(4-ethoxyphenyl)methyl]-12,15,18,21,24-pentaoxo-16-propan-2-yl-7,8-dithia-11,14,17,20,23-pentazaspiro[5.19]pentacosane-10-carboxamide](/img/structure/B25955.png)

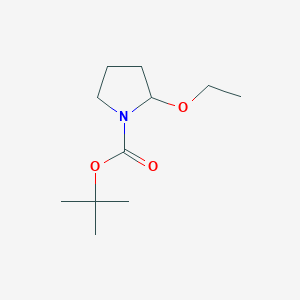
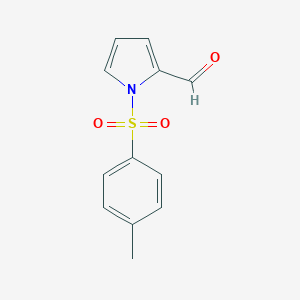


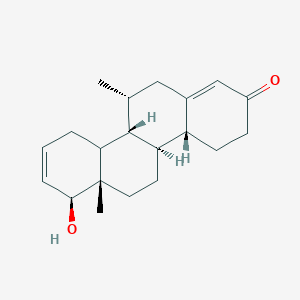
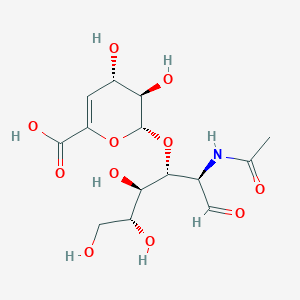

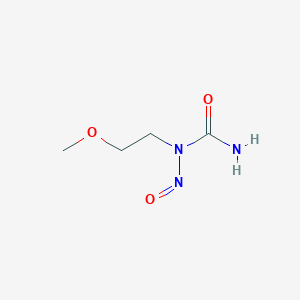
![2-methylsulfanyl-4H-[1,3]thiazolo[4,5-b]pyridin-7-one](/img/structure/B25969.png)
